molecular formula C14H16N2O2 B031595 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione CAS No. 128740-13-6

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

Numéro de catalogue: B031595
Numéro CAS: 128740-13-6
Poids moléculaire: 244.29 g/mol
Clé InChI: RRBLNPCNHNHAFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

  • Enzymatic Kinetic Resolution : This compound has been utilized in the enzymatic resolution of piperidine atropisomers, which are critical intermediates in the synthesis of farnesyl protein transferase inhibitors. These inhibitors are significant in cancer therapy as they target pathways involved in cell proliferation and survival .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of new drug candidates. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.

  • Intermediate for Drug Synthesis : In studies focusing on the synthesis of biologically active compounds, this pyrrolopyridine derivative has been employed as an intermediate due to its favorable reactivity profile and structural attributes .

Case Study 1: Farnesyl Protein Transferase Inhibitors

A study highlighted the use of this compound as a key intermediate in synthesizing inhibitors for farnesyl protein transferase (FPTase). The research demonstrated that through enzymatic resolution using lipases, high yields of the desired enantiomer could be achieved, showcasing the compound's utility in drug development processes aimed at treating cancer .

Case Study 2: Synthetic Methodologies

Another investigation focused on developing synthetic methodologies involving this compound. Researchers explored various reaction conditions to optimize yield and purity when using it as a precursor for synthesizing other nitrogenous heterocycles. This work emphasized the compound's role in expanding the library of available bioactive molecules for pharmaceutical applications .

Analyse Des Réactions Chimiques

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione undergoes various chemical reactions, including:

Mécanisme D'action

The mechanism of action of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Activité Biologique

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS Number: 128740-13-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Purity97%
InChI KeyRRBLNPCNHNHAFW-UHFFFAOYSA-N
Log P (octanol/water)1.22

This compound features a pyrrolidine ring fused with a pyridine structure, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves enzymatic resolution using lipase to prepare intermediates for pharmaceutical applications, such as moxifloxacin . Other synthetic routes include catalytic hydrogenation and de-aromatization processes that yield high-purity products suitable for biological testing .

Antinociceptive and Sedative Effects

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant analgesic and sedative properties. In studies involving new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, compounds were tested for their antinociceptive activity using the “writhing” test and showed effectiveness comparable to established analgesics like morphine . This suggests that similar structural motifs in this compound may also confer such properties.

The mechanism underlying the biological activity of this compound may involve modulation of neurotransmitter systems. Pyrrolidine derivatives are known to interact with various receptors in the central nervous system (CNS), potentially influencing pain pathways and sedation mechanisms.

Case Studies

  • Analgesic Activity : In one study, several derivatives were synthesized and tested for analgesic properties. The results showed that specific modifications to the pyrrolopyridine structure enhanced activity compared to traditional analgesics .
  • Sedative Properties : Another study demonstrated that certain derivatives prolonged sleep duration in animal models when subjected to thiopental sleep tests. This indicates a potential for developing sedative medications based on these scaffolds .

Research Findings

Research has shown that the biological activity of compounds similar to this compound can be influenced by structural variations. For instance:

  • Hydroxyl Substitution : Adding hydroxyl groups at specific positions can enhance solubility and bioavailability.
  • Alkyl Chain Length : Variations in alkyl chain length have been correlated with changes in potency and selectivity towards certain receptors.

Propriétés

IUPAC Name

6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLNPCNHNHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432551
Record name 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-13-6
Record name Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128740-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

47.6 g (0.2 mol) of pyridine-2,3-dicarboxylic acid N-benzylimide (British Patent 1,086,637; Chem. Abstr. 68, 95695w) are hydrogenated in 400 ml of glycol monomethyl ether over 15 g of ruthenium-on-active charcoal (5% strength) at 90° C. under 100 bar until the calculated amount of hydrogen has been taken up. The catalyst is then filtered off and the filtrate is concentrated on a rotary evaporator. 44 g of an oily crude product are obtained.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (5.00 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The reaction mixture was heated to 90° C. and stirred for 6 h under H2, then cooled to rt. The resulted mixture was poured into 100 mL of water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 1:2 (v/v) PE/EA) to give the title compound as colorless oil (3.00 g, 60.00%), HPLC: 95.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 245.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.47-1.53 (m, 4H), 2.12 (s, 1H), 2.63-2.69 (m, 1H), 2.76-2.88 (m, 2H), 3.83 (d, J=8.2, 2H), 4.64 (s, 1H), 7.25-7.36 (m, 5H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

To 10 g of 6-benzyl-5,7-dihydro-5,7-dioxopyrrolo[3.4-b]pyridine were added 84 ml of 2-methoxyethanol and 1.5 g of a ruthenium-on-carbon catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 22 hours. The catalyst was removed by filtration, and the filtrate was concentrated. To the concentrate were added 84 ml of 2-methoxyethanol and 2 g of a palladium-on-charcoal catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 7 hours. The catalyst was removed by filtration, and the filtrate was concentrated to yield 10.4 g of the titled compound. Throughout the hydrogenation, the reaction vessel was heated by a tungsten lamp.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: Why is the enzymatic resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione significant in the context of moxifloxacin synthesis?

A: Moxifloxacin, a potent antibacterial drug, is synthesized using specific stereoisomers of its precursor molecules. The compound cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a crucial chiral intermediate in moxifloxacin synthesis. [] Enzymatic resolution using lipase offers a highly selective and efficient method to separate the desired enantiomer of this compound, which is essential for synthesizing moxifloxacin with high purity and desired biological activity. []

Q2: What are the advantages of using lipase for the resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione compared to other methods?

A2: Traditional chemical resolution methods often involve harsh conditions and can be less environmentally friendly. Lipase-catalyzed resolution offers several advantages:

  • High Selectivity: Lipases exhibit high enantioselectivity, preferentially acting on one enantiomer of the racemic mixture. [] This ensures a high yield of the desired enantiomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.